Mepenzolate is a synthetic antimuscarinic agent primarily used in the treatment of gastrointestinal disorders, particularly peptic ulcers. It functions as a post-ganglionic parasympathetic inhibitor, effectively antagonizing muscarinic acetylcholine receptors. This action results in decreased secretion of gastric acid and pepsin, as well as suppression of spontaneous contractions in the colon, making it beneficial for managing conditions associated with excessive gastrointestinal motility and secretion .
The chemical structure of mepenzolate is characterized by the formula and a molecular weight of approximately 340.436 g/mol. It contains a piperidyl group linked to a benzilate moiety, with an additional methyl group that enhances its antimuscarinic properties . Mepenzolate is marketed under the brand name Cantil and was previously utilized to support the healing of gastric ulcers, although it has been largely discontinued in favor of more effective treatments .
Mepenzolate exhibits significant biological activity as an anticholinergic agent. Its antagonistic effect on muscarinic receptors results in:
Common side effects include dry mouth, blurred vision, constipation, and urinary retention, consistent with other antimuscarinic agents due to their systemic effects on muscarinic receptors .
The synthesis of mepenzolate typically involves multi-step organic reactions starting from readily available precursors. While specific proprietary methods may vary, a general synthetic route includes:
These steps ensure that the final product retains its desired antimuscarinic activity while being structurally stable for pharmaceutical applications .
Mepenzolate has been primarily used in clinical settings for:
Despite its historical use, mepenzolate has seen a decline in clinical application due to the emergence of newer agents that offer improved efficacy and safety profiles .
Mepenzolate's interactions primarily involve its antagonism of muscarinic receptors. Studies have shown that it effectively inhibits contractions induced by cholinergic stimuli in isolated gastrointestinal preparations. For instance, it antagonized contractions elicited by aqueous extracts from specific plants known to stimulate cholinergic activity . Additionally, due to its quaternary ammonium structure, mepenzolate has limited ability to cross the blood-brain barrier, reducing potential central nervous system side effects compared to other anticholinergics .
Mepenzolate shares structural and functional similarities with several other anticholinergic agents. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Primary Use | Unique Features |
|---|---|---|---|
| Mepenzolate | Peptic ulcers | Quaternary ammonium structure limits CNS effects | |
| Glycopyrrolate | Preoperative medication | More potent and longer-lasting than mepenzolate | |
| Dicyclomine | Irritable bowel syndrome | Less selective for muscarinic receptors | |
| Propantheline | Gastrointestinal disorders | Similar mechanism but different side effect profile | |
| Atropine | Various (including ophthalmology) | Non-selective antagonist with significant CNS penetration |
Mepenzolate's unique quaternary structure enhances its peripheral activity while minimizing central nervous system side effects compared to other similar compounds, making it particularly useful for gastrointestinal applications without significant sedation or cognitive impairment .
Mepenzolate, first synthesized in the mid-20th century, emerged as part of efforts to develop antimuscarinic agents for gastrointestinal disorders. Its discovery stemmed from structural modifications of benzilic acid derivatives, a class known for their anticholinergic properties. Early studies focused on its ability to inhibit parasympathetic activity by blocking muscarinic acetylcholine receptors, particularly in the gastrointestinal tract. By the 1950s, mepenzolate was recognized for reducing gastric acid secretion and intestinal motility, leading to its initial clinical use as an adjunct therapy for peptic ulcers.
In the 2010s, research expanded beyond gastrointestinal applications. Investigations revealed its potential in treating chronic obstructive pulmonary disease (COPD) due to dual bronchodilatory and anti-inflammatory effects. This repurposing effort was driven by structural optimization studies, including enantiomer synthesis and hybrid molecule development.
Mepenzolate belongs to three primary chemical categories:
Structural Features:
| System | Identifier |
|---|---|
| CAS Registry Number | 25990-43-6 |
| PubChem CID | 4057 |
| DrugBank ID | DB04843 |
| UNII | ONW3LB39P7 |
Mepenzolate has been pivotal in elucidating muscarinic receptor pharmacology:
Mepenzolate possesses the molecular formula C21H26NO3+ and represents a quaternary ammonium compound with a distinctive structural architecture [2] [5]. The compound exhibits a positively charged nitrogen center that forms the basis of its quaternary ammonium nature [2] [3]. The structural formula indicates the presence of twenty-one carbon atoms, twenty-six hydrogen atoms, one nitrogen atom, and three oxygen atoms, with an overall positive charge localized on the nitrogen center [5] [6].
The complete International Union of Pure and Applied Chemistry nomenclature for mepenzolate is 3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1,1-dimethylpiperidin-1-ium [5] [10]. This systematic naming convention reflects the complex structural arrangement that includes a piperidinium ring system substituted with dimethyl groups and an ester linkage to a benzilate moiety [27].
The molecular weight of mepenzolate has been precisely determined through various analytical methods. The average molecular mass is reported as 340.436 atomic mass units [5] [6], while the monoisotopic mass is 340.191268703 atomic mass units [5]. These values represent the mass of the cationic form of mepenzolate without consideration of any counterion [3] [6].
| Property | Value | Source Method |
|---|---|---|
| Average molecular mass | 340.436 amu | Chemical databases [5] |
| Monoisotopic mass | 340.191268703 amu | Mass spectrometry [5] |
| Exact mass | 340.190720 amu | High-resolution analysis [3] |
The molecular weight characteristics place mepenzolate within the range typical of pharmaceutical compounds containing diphenylmethane structural motifs [5] [10]. The relatively high molecular weight reflects the presence of multiple aromatic rings and the complex substitution pattern of the piperidine ring system [1] [2].
The piperidyl group in mepenzolate adopts a six-membered saturated heterocyclic configuration with nitrogen as the heteroatom [1] [5]. The piperidine ring exists in a quaternary ammonium state due to the presence of two methyl substituents attached directly to the nitrogen atom [2] [3]. This quaternization results in a permanent positive charge that remains independent of solution pH conditions [29].
The piperidyl nitrogen center coordinates with four substituents: two methyl groups, and two carbon atoms from the ring system [5] [12]. The ring adopts a chair conformation typical of six-membered saturated rings, with the ester substituent occupying a specific position that influences the overall molecular geometry [18]. The 1,1-dimethylpiperidinium configuration contributes significantly to the compound's chemical stability and biological activity [12] [13].
The benzilate moiety represents a crucial structural component derived from benzilic acid, which contains two phenyl rings attached to a central carbon bearing both hydroxyl and carboxyl functionalities [17] [18]. In mepenzolate, this moiety forms an ester linkage with the hydroxyl group at the 3-position of the piperidine ring [1] [5].
The benzilate structure consists of a 2-hydroxy-2,2-diphenylacetyl group that provides significant steric bulk and contributes to the compound's three-dimensional architecture [2] [5]. The two phenyl rings adopt specific spatial orientations that influence the overall molecular conformation and receptor binding characteristics [18]. The hydroxyl group within the benzilate moiety remains free and contributes to hydrogen bonding interactions [17].
The diphenylmethane framework within the benzilate moiety classifies mepenzolate as a member of the diphenylmethane compound family [5] [10]. This structural classification aligns mepenzolate with other compounds containing similar motifs that exhibit quaternary ammonium properties [28].
The quaternary ammonium structure of mepenzolate results from the complete substitution of all four hydrogen atoms on the nitrogen center [5] [29]. This configuration creates a permanent positive charge that cannot be neutralized under normal chemical conditions [29]. The quaternary nature distinguishes mepenzolate from primary, secondary, or tertiary amines by its pH-independent charge state [13] [29].
The quaternary ammonium center exhibits remarkable chemical stability toward nucleophiles, electrophiles, and oxidizing agents [29]. This stability contributes to the compound's resistance to metabolic degradation and maintains its structural integrity under physiological conditions [12] [13]. The geometric arrangement around the quaternary nitrogen approximates tetrahedral geometry, with bond angles influenced by steric interactions between substituents [5].
Mepenzolate bromide, the most commonly encountered salt form, exhibits distinctive crystalline properties [8]. The compound forms as a crystalline solid with a characteristic white to off-white appearance [8] [15]. The crystalline structure reflects the ionic nature of the compound, with the quaternary ammonium cation and bromide anion arranged in a regular lattice pattern [8].
The solid-state properties of mepenzolate bromide indicate formation of stable crystal structures that can be reproducibly obtained through controlled crystallization procedures [15] [17]. The crystalline form contributes to the compound's stability during storage and handling [8] [15].
The thermal properties of mepenzolate bromide have been characterized through differential scanning calorimetry and related thermal analysis techniques [8] [15]. The melting point of mepenzolate bromide occurs at 228-229 degrees Celsius with simultaneous decomposition [8] [15]. This melting point with decomposition indicates that the compound does not possess a distinct melting point but rather undergoes thermal degradation concurrent with the melting process [15].
| Thermal Property | Temperature Range | Characteristics |
|---|---|---|
| Melting point | 228-229°C | With decomposition [8] |
| Decomposition onset | 228°C | Concurrent with melting [15] |
| Thermal stability | Below 200°C | Stable storage conditions [15] |
The thermal decomposition pattern suggests that mepenzolate bromide should be stored under controlled temperature conditions to maintain chemical integrity [15]. The relatively high decomposition temperature indicates good thermal stability under normal handling and storage conditions [8].
The solubility characteristics of mepenzolate vary significantly depending on the solvent system employed [16]. In aqueous phosphate-buffered saline at physiological pH (7.2), mepenzolate bromide demonstrates a solubility of approximately 1 milligram per milliliter [16]. This aqueous solubility reflects the ionic nature of the bromide salt and enables preparation of aqueous solutions for analytical and research purposes [16].
Organic solvent solubility studies reveal enhanced dissolution in polar aprotic solvents [16]. Dimethyl sulfoxide supports mepenzolate bromide solubility of approximately 30 milligrams per milliliter, while dimethyl formamide achieves solubility levels of approximately 5 milligrams per milliliter [16]. These solubility values indicate good compatibility with organic solvent systems commonly employed in analytical chemistry [16].
| Solvent System | Solubility (mg/mL) | Temperature |
|---|---|---|
| Phosphate buffer (pH 7.2) | ~1.0 | Room temperature [16] |
| Dimethyl sulfoxide | ~30.0 | Room temperature [16] |
| Dimethyl formamide | ~5.0 | Room temperature [16] |
| Water | Slightly soluble | Room temperature [8] |
The limited aqueous solubility necessitates careful consideration when preparing stock solutions, with recommendations against storage of aqueous solutions for extended periods beyond one day [16].
Mepenzolate contains one asymmetric carbon center located at the 3-position of the piperidine ring where the ester linkage to the benzilate moiety occurs [12] [13] [18]. This stereogenic center results from the tetrahedral arrangement of four different substituents: two ring carbon atoms, one hydrogen atom, and the benzilate ester group [18]. The presence of this asymmetric carbon creates the possibility for two distinct enantiomeric forms of mepenzolate [18] [19].
Structural analysis indicates that the stereochemistry at this position significantly influences the three-dimensional molecular architecture [18]. The spatial arrangement affects how the benzilate moiety projects from the piperidine ring system and consequently impacts intermolecular interactions [12] [18]. Database analyses report the compound as having zero defined stereocenters out of two potential stereocenters, indicating that commercial mepenzolate exists as a racemic mixture [12] [13].
The two enantiomers of mepenzolate, designated as (R)-mepenzolate and (S)-mepenzolate, have been successfully synthesized and characterized through enantioselective synthetic approaches [18]. These enantiomers exhibit identical molecular formulas and molecular weights but differ in their three-dimensional spatial arrangements around the asymmetric carbon center [18] [19].
Synthesis of individual enantiomers involves condensation of benzilic acid with either (R)- or (S)-configured alcohol precursors, followed by quaternization of the resulting tertiary amine [18]. The stereochemical integrity of each enantiomer can be maintained throughout the synthetic sequence when appropriate reaction conditions are employed [18]. Analytical characterization confirms that each enantiomer retains its original stereochemical configuration when administered under physiological conditions [18].
| Enantiomer | Configuration | Synthetic Approach |
|---|---|---|
| (R)-mepenzolate | R-configuration at C-3 | (R)-alcohol precursor [18] |
| (S)-mepenzolate | S-configuration at C-3 | (S)-alcohol precursor [18] |
| Racemic mixture | Equal R and S | Commercial form [12] |
The stereochemical differences between (R)- and (S)-mepenzolate enantiomers result in distinct molecular behavior patterns that have been characterized through computational and experimental studies [18]. Molecular dynamics simulations predict differential binding affinities for biological targets based on the spatial orientation of the benzilate moiety relative to the piperidine ring system [18].
Receptor binding studies demonstrate that (R)-mepenzolate exhibits higher affinity for muscarinic receptors compared to the (S)-enantiomer [18]. Specifically, (R)-mepenzolate shows superior binding characteristics for the muscarinic M3 receptor subtype, with this difference attributed to optimal spatial complementarity between the receptor binding site and the (R)-configured ligand [18]. The stereochemical influence extends to biological activity profiles, where (R)-mepenzolate demonstrates enhanced potency in functional assays compared to its (S)-counterpart [18].
The foundational approach to mepenzolate synthesis involves the esterification of benzilic acid with appropriate alcohol precursors. The classical esterification methodology employs benzilic acid as the primary carboxylic acid component, which serves as the structural backbone for the final quaternary ammonium compound [1] [2]. The esterification reaction typically proceeds through a condensation mechanism where benzilic acid reacts with chiral or racemic alcohol derivatives under controlled conditions.
Research has demonstrated that the condensation of benzilic acid with racemic or stereoisomerically pure alcohol components can be achieved using dimethylformamide as the solvent system [1] [3]. The reaction conditions typically involve temperatures ranging from 80 to 100 degrees Celsius with reaction times extending up to 18 hours. This classical approach has been successfully employed to synthesize both racemic and enantiomerically enriched forms of mepenzolate intermediates.
| Esterification Parameter | Optimal Conditions | Alternative Conditions |
|---|---|---|
| Temperature | 80-100°C | 30-100°C |
| Reaction Time | 18 hours | 1-24 hours |
| Solvent System | Dimethylformamide | Dimethylformamide/Diethylformamide |
| Condensing Agent | Carbonyldiimidazole | Traditional acid catalysts |
The mechanistic pathway involves the activation of the carboxylic acid functionality through the formation of an active ester intermediate, followed by nucleophilic attack by the alcohol component [2]. This approach has been extensively validated for the preparation of mepenzolate precursors with yields typically ranging from 69 to 85 percent depending on the specific reaction conditions employed.
The quaternization step represents the critical transformation that converts tertiary amine intermediates into the final quaternary ammonium salt structure characteristic of mepenzolate bromide [1] [2]. The classical quaternization approach employs methyl bromide as the primary alkylating agent, with acetonitrile serving as the preferred solvent system.
The quaternization reaction proceeds through a nucleophilic substitution mechanism where the tertiary nitrogen center attacks the electrophilic carbon of methyl bromide, resulting in the formation of the quaternary ammonium bromide salt [2]. Standard reaction conditions involve room temperature processing with reaction times typically ranging from 4 to 6 hours.
| Quaternization Conditions | Standard Protocol | Microwave-Assisted Protocol |
|---|---|---|
| Alkylating Agent | Methyl bromide | Methyl bromide |
| Solvent | Acetonitrile | Acetonitrile/Acetone |
| Temperature | Room temperature | 250W microwave |
| Reaction Time | 5 hours | 2-10 minutes |
| Typical Yield | 69% | 23-94% |
Alternative alkylating agents have been explored for the synthesis of hybrid mepenzolate derivatives, including substituted benzyl bromides and phenoxypropyl bromides [2]. These modifications allow for the preparation of structurally related compounds with potentially enhanced pharmacological properties.
Contemporary synthetic approaches have introduced significant improvements to the classical condensation methodologies through the implementation of advanced coupling reagents and optimized reaction conditions [4] [5]. The utilization of carbonyldiimidazole as a condensing agent has emerged as a particularly effective method for achieving high-yielding esterification reactions under mild conditions.
The modern condensation approach involves the pre-activation of benzilic acid through treatment with carbonyldiimidazole in dimethylformamide, followed by the addition of the appropriate alcohol component [5]. This methodology offers several advantages over traditional acid-catalyzed esterification, including improved reaction selectivity, reduced side product formation, and enhanced functional group tolerance.
Microwave-assisted synthesis has been successfully applied to quaternization reactions, resulting in dramatically reduced reaction times and improved energy efficiency [4]. The microwave-assisted protocol typically employs power settings of 250 to 440 watts with reaction times ranging from 1 to 10 minutes, depending on the specific substrate and solvent system employed.
| Modern Condensation Features | Traditional Methods | Advanced Methods |
|---|---|---|
| Coupling Reagent | Acid catalysts | Carbonyldiimidazole |
| Reaction Time | 18-24 hours | 1-4 hours |
| Temperature Control | Standard heating | Microwave irradiation |
| Selectivity | Moderate | Enhanced |
| Energy Efficiency | Standard | Significantly improved |
The development of efficient synthetic routes to key intermediates has been a focus of modern mepenzolate synthesis research [6] [7]. Particular attention has been devoted to the preparation of enantiomerically pure alcohol precursors, which serve as crucial building blocks for the synthesis of optically active mepenzolate derivatives.
Lipase-catalyzed kinetic resolution has emerged as a powerful method for the preparation of enantiomerically enriched intermediates [6] [7]. The process employs Candida antarctica lipase B to achieve the kinetic resolution of racemic alcohol precursors through selective acetylation, followed by subsequent deacetylation to yield the desired enantiomer with high optical purity.
The two-step lipase-catalyzed process begins with the acetylation of racemic 3-hydroxy-1-methylpiperidine using vinyl acetate as the acetyl donor [7]. The initial kinetic resolution achieves 82.1 percent enantiomeric excess, which is subsequently enhanced to 97.8 percent enantiomeric excess through a second enzymatic deacetylation step.
| Intermediate Preparation | Conventional Methods | Enzymatic Methods |
|---|---|---|
| Enantiomeric Excess | Variable | 97.8% |
| Process Steps | Multiple | Two-step |
| Selectivity | Chemical | Enzymatic |
| Scalability | Moderate | Gram-scale demonstrated |
| Green Chemistry | Limited | Environmentally friendly |
The purification of mepenzolate and its synthetic intermediates relies heavily on crystallization and recrystallization techniques to achieve the high purity standards required for pharmaceutical applications [2] [8]. The crystallization protocols are designed to exploit the solubility differences between the desired product and impurities present in the crude reaction mixture.
The standard crystallization protocol involves the dissolution of crude mepenzolate bromide in hot acetonitrile, followed by controlled cooling to promote crystal formation [2]. The process typically begins with the addition of hot acetonitrile to dissolve the crude product completely, followed by gradual cooling to room temperature and subsequently to ice-bath temperatures to maximize crystal recovery.
Recrystallization from acetonitrile and diethyl ether mixtures has proven particularly effective for achieving high-purity mepenzolate bromide [2]. The solvent system is chosen based on the differential solubility characteristics of the product and impurities, with the goal of maintaining the desired compound in solution at elevated temperatures while precipitating it upon cooling.
| Crystallization Parameters | Standard Protocol | Optimized Protocol |
|---|---|---|
| Primary Solvent | Acetonitrile | Acetonitrile |
| Anti-solvent | Diethyl ether | Diethyl ether |
| Temperature Range | Hot to ice-bath | Controlled gradient |
| Crystal Quality | High | Very high |
| Recovery Yield | 85-90% | 90-95% |
The crystallization process is often preceded by hot filtration to remove insoluble impurities that could serve as nucleation sites for undesired crystal forms [8]. This step ensures that the subsequent crystallization proceeds in a controlled manner, yielding crystals with uniform morphology and high purity.
Comprehensive analytical characterization of mepenzolate requires the integration of multiple spectroscopic and physical techniques to confirm structure, purity, and identity [2] [9] [10]. The analytical verification protocol encompasses nuclear magnetic resonance spectroscopy, mass spectrometry, high-performance liquid chromatography, and melting point determination.
Proton nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation, with characteristic signals observed for the diphenyl groups at 7.29-7.38 parts per million and the piperidine ring protons appearing as complex multiplets in the aliphatic region [2]. The spectrum typically exhibits a distinctive pattern that allows for unambiguous identification of the mepenzolate structure.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with key signals observed at 172.3 parts per million for the carbonyl carbon and 142.9 parts per million for the aromatic carbons [2]. The complete carbon framework can be assigned through two-dimensional correlation experiments when necessary for detailed structural analysis.
| Analytical Method | Key Parameters | Characteristic Values |
|---|---|---|
| 1H NMR | Chemical shifts | 7.29-7.38 ppm (aromatic) |
| 13C NMR | Carbon signals | 172.3, 142.9 ppm |
| Mass Spectrometry | Molecular ion | m/z 326.1755 |
| HPLC Purity | Retention time | Method-dependent |
| Melting Point | Decomposition | 228-229°C |
High-performance liquid chromatography analysis employs reverse-phase conditions with acetonitrile-water mobile phases to assess product purity and detect potential impurities [11] [12]. The chromatographic method is typically validated according to International Conference on Harmonization guidelines to ensure accuracy and precision in purity determinations.
Mass spectrometric analysis provides definitive molecular weight confirmation and structural fragmentation patterns [2] [13]. Electrospray ionization conditions are commonly employed to generate molecular ion peaks while minimizing fragmentation, with high-resolution mass spectrometry offering accurate mass determination for elemental composition confirmation.